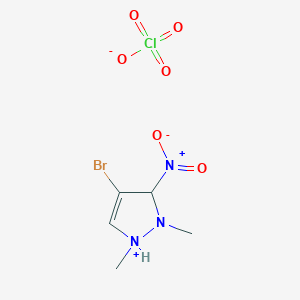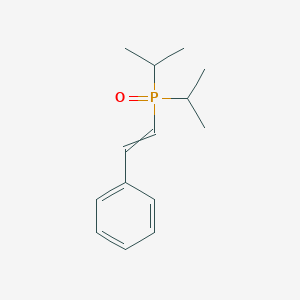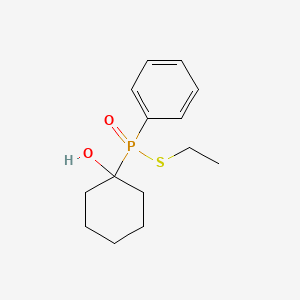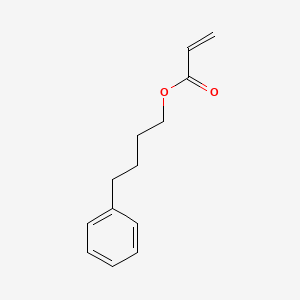
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure with a sulfanyl group attached to a cyclodecene ring, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclodec-2-ene-1-carboxylic acid with ethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mécanisme D'action
The mechanism of action of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and carboxylic acid, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester with a floral scent, used in the fragrance industry.
Uniqueness
Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate stands out due to its unique sulfanyl group attached to a cyclodecene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89745-64-2 |
|---|---|
Formule moléculaire |
C13H22O2S |
Poids moléculaire |
242.38 g/mol |
Nom IUPAC |
ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate |
InChI |
InChI=1S/C13H22O2S/c1-2-15-13(14)11-9-7-5-3-4-6-8-10-12(11)16/h10-11,16H,2-9H2,1H3 |
Clé InChI |
UXEBRHQPXDIQLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCCCCCC=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


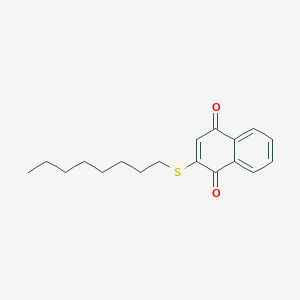
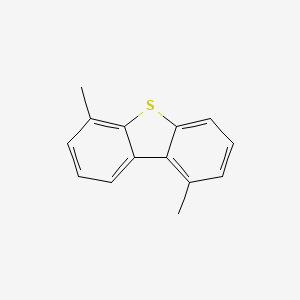
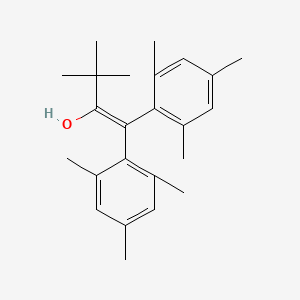
![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
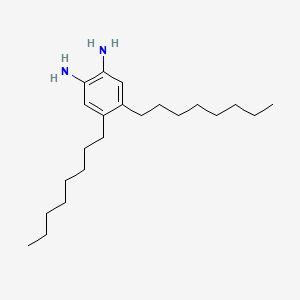

![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
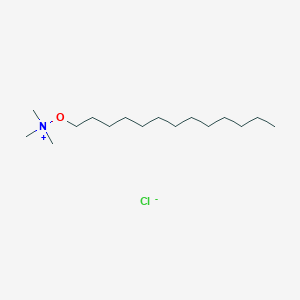
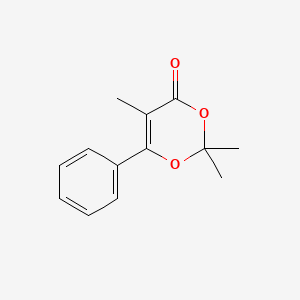
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
